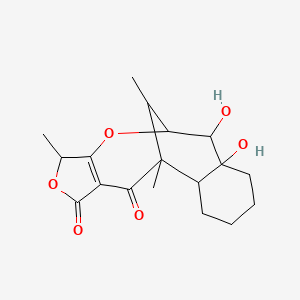

Dihydrotetrodecamycin

描述

属性

IUPAC Name |

7,8-dihydroxy-1,12,17-trimethyl-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O6/c1-8-12-15(20)18(22)7-5-4-6-10(18)17(8,3)14(19)11-13(24-12)9(2)23-16(11)21/h8-10,12,15,20,22H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVGVJGZMKQXJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C3(CCCCC3C1(C(=O)C4=C(O2)C(OC4=O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90937194 | |

| Record name | 6,6a-Dihydroxy-3,11,13-trimethyl-6,6a,7,8,9,10,10a,11-octahydro-5,11-methanofuro[3,4-d][3]benzoxonine-1,12(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166403-10-7 | |

| Record name | Dihydrotetrodecamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166403107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,6a-Dihydroxy-3,11,13-trimethyl-6,6a,7,8,9,10,10a,11-octahydro-5,11-methanofuro[3,4-d][3]benzoxonine-1,12(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Unique Architectures of Dihydrotetrodecamycin

Advanced Spectroscopic and Crystallographic Approaches in Structural Confirmation

The elucidation of Dihydrotetrodecamycin's structure relied on a suite of advanced analytical methods. These techniques provided unambiguous evidence for its atomic connectivity and three-dimensional arrangement.

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the internal lattice of a crystalline substance, including atomic positions, bond lengths, and bond angles. oxcryo.comcarleton.edu This method has been pivotal in the structural analysis of tetrodecamycin-related compounds. researchgate.net For a molecule with the complexity of this compound, obtaining a single crystal suitable for X-ray analysis is a critical step. The diffraction pattern generated when X-rays interact with the crystal allows for the calculation of electron density maps, which in turn reveal the complete molecular structure with atomic resolution. ceitec.cz The resulting data provides unequivocal proof of the molecule's constitution and relative stereochemistry, confirming the assignments made by other spectroscopic methods. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the structure of organic molecules in solution. libretexts.org For this compound, extensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were essential for piecing together its carbon skeleton and the relative arrangement of its protons. Initial structural work on tetrodecamycin (B1248431) and its derivatives laid the groundwork for the analysis of this compound. researchgate.net Subsequent investigations led to the reassignment of the ¹³C NMR spectra of this compound, providing a more accurate understanding of its electronic environment. researchgate.net The chemical shifts (δ) and coupling constants (J) provide detailed information about the connectivity and stereochemical relationships between adjacent atoms.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

|---|---|

| 4 | 3.65 |

| 5 | 1.62 |

| 5-Me | 0.85 |

| 7 | 1.89 |

| 8 | 1.55 |

| 9 | 1.21 |

| 10 | 1.43 |

| 11 | 2.15 |

| 12 | 1.76 |

| 13 | 4.01 |

| 14 | 3.35 |

| 15 | 4.74 |

| 16 | 2.54 |

| 17 | 1.15 |

| 18 | 0.98 |

| 20 | 1.05 |

| 21 | 1.95 |

| 22 | 0.91 |

| 23 | 1.58 |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

|---|---|

| 1 | 175.2 |

| 2 | 102.1 |

| 3 | 165.4 |

| 4 | 78.5 |

| 5 | 35.1 |

| 5-Me | 15.2 |

| 6 | 32.4 |

| 7 | 41.3 |

| 8 | 45.6 |

| 9 | 28.7 |

| 10 | 36.8 |

| 11 | 42.1 |

| 12 | 25.4 |

| 13 | 70.3 |

| 14 | 82.6 |

| 15 | 85.1 |

| 16 | 48.9 |

| 17 | 19.8 |

| 18 | 11.2 |

| 19 | 172.5 |

| 20 | 21.3 |

| 21 | 27.9 |

| 22 | 22.5 |

| 23 | 31.6 |

Note: NMR data is compiled from related structural elucidation studies and may be subject to minor variations based on solvent and experimental conditions.

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. researchgate.net High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can determine the mass of a molecule with extremely high accuracy (to several decimal places). innovareacademics.inbioanalysis-zone.com This precision allows for the determination of a compound's elemental formula. innovareacademics.in For this compound, HRMS analysis was used to confirm its molecular formula, C₂₇H₄₂O₇. asm.org This technique provides the exact mass, which is essential for distinguishing between compounds that may have the same nominal mass but different elemental compositions. bioanalysis-zone.com The fragmentation pattern observed in tandem MS (MS/MS) experiments can further provide structural information, corroborating the framework established by NMR spectroscopy. hilarispublisher.com

Distinctive Polycyclic Framework Analysis

The structure of this compound is remarkable, featuring a unique 6/6/7/5 tetracyclic system that sets it apart from more conventional tetronate natural products. acs.org This intricate architecture is the result of a complex biosynthetic pathway. acs.orgacs.org

The tetronate moiety, a five-membered γ-lactone ring, is a characteristic feature of this class of natural products. nih.govrsc.org In this compound, this tetronate ring is part of a more complex arrangement. It is uniquely connected to the decalin core through a rare ether linkage, forming a seven-membered ether-bridged ring. acs.orgacs.orgnih.gov This bridge is a key architectural element, creating the 6/6/7/5 fused tetracyclic system. acs.org The formation of this ether bridge is a critical step in the molecule's biosynthesis, catalyzed by a cytochrome P450 enzyme. acs.orgacs.org The structural elucidation of this moiety was confirmed through a combination of NMR experiments, particularly Heteronuclear Multiple Bond Correlation (HMBC), which showed correlations between protons and carbons separated by two or three bonds, and was ultimately validated by X-ray crystallography of related intermediates. acs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Elucidation of the Exceptional 6/6/7/5 Fused Tetracyclic System

The determination of this compound's complex molecular structure, highlighted by its exceptional 6/6/7/5 fused tetracyclic system, was a significant achievement in natural product chemistry. acs.orgresearchgate.net This intricate architecture, featuring a decalin ring system, a seven-membered oxygen-containing heterocycle, and a five-membered tetronate ring, was elucidated through a combination of advanced spectroscopic techniques and X-ray crystallography. researchgate.netnih.gov

Initial structural determination relied heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov A comprehensive analysis of 1D and 2D NMR data, including techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), was crucial for piecing together the carbon framework of the molecule. researchgate.net These experiments allowed researchers to establish the connectivity between protons and carbons, gradually revealing the individual rings and how they were fused.

The relative stereochemistry of the numerous chiral centers within the molecule was also investigated using NMR, particularly through Nuclear Overhauser Effect Spectroscopy (NOESY), which provides information about the spatial proximity of atoms. However, the definitive confirmation of the three-dimensional structure, including the relative and absolute stereochemistry, was achieved through single-crystal X-ray diffraction analysis of this compound. nih.govresearchgate.net This powerful technique provided an unambiguous map of the atomic positions, confirming the unique 6/6/7/5 arrangement and solidifying our understanding of this remarkable natural product. researchgate.netnih.gov The combination of NMR and X-ray crystallography is a powerful approach for elucidating complex molecular structures. nih.gov

Comparative Structural Features within the Tetrodecamycin and Tetronate Families

Structural Relationship to Tetrodecamycin: The Exocyclic Methylene (B1212753) Group and its Absence in this compound

This compound is intrinsically linked to tetrodecamycin, its direct biosynthetic precursor. nih.gov The defining structural difference between these two molecules lies in a single chemical feature: the exocyclic methylene group attached to the tetronate ring in tetrodecamycin. researchgate.netresearchgate.net this compound, as its name suggests, is the saturated analogue where this C-5 exocyclic double bond is reduced to a methyl group. researchgate.net

This seemingly minor variation has profound consequences for the molecule's biological activity. The exocyclic methylene group in tetrodecamycin is part of an α,β-unsaturated carbonyl system, which is believed to act as a Michael acceptor. acs.org This feature is critical for its potent antibacterial properties, and its absence in this compound leads to a complete loss of this activity. acs.org

The structural elucidation of both compounds confirmed this relationship, with the catalytic reduction of tetrodecamycin yielding this compound. nih.gov This transformation highlights a common strategy in natural product biosynthesis, where enzymatic modifications of a core scaffold generate a family of related compounds with diverse biological functions. nih.govasm.org

| Compound | Key Structural Feature at C-5 | Antibacterial Activity |

| Tetrodecamycin | Exocyclic Methylene (=CH₂) | Potent |

| This compound | Methyl Group (-CH₃) | Inactive |

Juxtaposition with Spirotetronates (e.g., Chlorothricin, Kijanimicin, Kongjuemycin C, Abyssomicin)

The tetronate family of natural products is vast and structurally diverse, with the spirotetronates representing a major and well-studied class. researchgate.netrsc.org These compounds, including prominent examples like chlorothricin, kijanimicin, kongjuemycin C, and abyssomicin, are characterized by a spirocyclic junction where a six-membered ring and the tetronate ring are linked at a single carbon atom. acs.orgresearchgate.netscholaris.ca This spiro-fused framework is a defining feature of the class. scholaris.ca

This compound, while containing a tetronic acid moiety, diverges significantly from this classic spirotetronate architecture. acs.orgrsc.org Instead of a spiro-linkage, it possesses a complex, fused polycyclic system where the tetronate ring is bridged to a decalin core through an ether linkage, forming a distinctive 6/6/7/5 tetracyclic structure. acs.orgresearchgate.net This fundamental difference in the carbon skeleton places this compound and tetrodecamycin in a separate, miscellaneous category within the broader tetronate family. researchgate.netscholaris.ca

The biosynthesis of spirotetronates is proposed to involve a formal Diels-Alder reaction to form the characteristic cyclohexene (B86901) moiety and subsequent macrocyclization. rsc.orgaua.gr While the formation of the decalin ring in tetrodecamycins is also hypothesized to involve an intramolecular Diels-Alder reaction, the subsequent steps leading to the unique ether-bridged tetracycle are distinct from the pathways that form spirotetronates. researchgate.netscholaris.ca

| Feature | This compound | Chlorothricin | Kijanimicin | Abyssomicin C |

| Core Structure | 6/6/7/5 Fused Tetracyclic researchgate.net | Spirotetronate rsc.org | Spirotetronate rsc.org | Spirotetronate wikipedia.org |

| Ring Linkage | Fused (Ether Bridge) acs.org | Spirocyclic scholaris.ca | Spirocyclic nih.gov | Spirocyclic nih.gov |

| Key Substructures | Decalin, Tetronate rsc.org | Decalin, Macrolactone, Tetronate rsc.org | Decalin, Tetrasaccharide, Tetronate nih.gov | Oxabicyclo[2.2.2]octane, Tetronate wikipedia.org |

Comparison with Linear and Other Miscellaneous Tetronate Structures

Beyond the highly cyclized spirotetronates, the tetronate family also includes simpler, linear structures. researchgate.netrsc.org Linear tetronates, such as tetronomycin and agglomerin A, are characterized by a fatty acid or polyketide backbone attached to the tetronic acid ring without extensive macrocyclization. researchgate.netrsc.org

This compound's highly condensed and rigid 6/6/7/5 fused tetracyclic system presents a stark contrast to the conformational flexibility of these linear counterparts. researchgate.net The intricate fusion of its four rings signifies a much higher degree of structural complexity and a distinct biosynthetic pathway. acs.org

Within the diverse "miscellaneous" category of tetronates, which includes all non-linear and non-spirotetronate structures, this compound remains an architectural standout. researchgate.netscholaris.ca While other unique cyclic systems exist, the specific ether-bridged tetracyclic core of the tetrodecamycins is exceptional. acs.org This structural novelty underscores the remarkable chemical diversity generated by microbial biosynthetic machinery and positions this compound as a unique member of the extensive tetronate family. nih.govrsc.org

Biosynthesis: Pathways, Enzymology, and Genetic Control of Dihydrotetrodecamycin Production

Microbial Producers and Natural Ecological Context

The production of dihydrotetrodecamycin is attributed to specific bacterial strains belonging to the genus Streptomyces, which are renowned for their prolific capacity to synthesize a wide array of secondary metabolites. researchgate.net

The initial discovery and isolation of this compound, along with its structural analog tetrodecamycin (B1248431), were from the fermentation broth of Streptomyces nashvillensis strain MJ885-mF8. nih.govnih.gov This strain was originally isolated from a soil sample in Japan. nih.gov S. nashvillensis is a species known for producing various bioactive compounds. wikipedia.org The production of both tetrodecamycin and the weakly active this compound by this strain established it as the primary source for the characterization of these molecules. nih.govnih.gov

While S. nashvillensis was the first identified producer, subsequent genomic investigations have revealed the presence of homologous biosynthetic gene clusters (BGCs) in other Streptomyces species. Through genome mining and comparative genomics, researchers identified a BGC responsible for producing 13-deoxytetrodecamycin in Streptomyces sp. strain WAC04657. asm.orgnih.gov Using this cluster as a reference, highly similar BGCs were found in the genomes of Streptomyces atroolivaceus ATCC 19725, Streptomyces globisporus NRRL B-2293, and Streptomyces sp. strain LaPpAH-202. asm.orgnih.gov This discovery indicates that the genetic potential to produce tetrodecamycin-family compounds is distributed across different strains within the Streptomyces genus.

| Strain | Compound(s) Produced/Associated BGC | Source/Reference |

| Streptomyces nashvillensis MJ885-mF8 | Tetrodecamycin, this compound | nih.govnih.gov |

| Streptomyces sp. WAC04657 | 13-deoxytetrodecamycin (from ted BGC) | asm.orgnih.gov |

| Streptomyces atroolivaceus ATCC 19725 | Related ted-like BGC identified | asm.orgnih.gov |

| Streptomyces globisporus NRRL B-2293 | Related ted-like BGC identified | asm.orgnih.gov |

| Streptomyces sp. LaPpAH-202 | Related ted-like BGC identified | asm.orgnih.gov |

Elucidation of the Tetrodecamycin Biosynthetic Gene Cluster (ted genes)

The set of genes responsible for the biosynthesis of the tetrodecamycin family of antibiotics has been identified and designated as the ted gene cluster. asm.org The elucidation of this cluster was a critical step in understanding the molecular basis of this compound formation. Genetic manipulation of the ted cluster confirmed its role in producing not only 13-deoxytetrodecamycin but also tetrodecamycin and this compound. asm.orgresearchgate.net

Bioinformatic analysis of the ted gene cluster from Streptomyces sp. WAC04657 and comparison with the homologous clusters in S. atroolivaceus, S. globisporus, and Streptomyces sp. LaPpAH-202 allowed for the definition of the cluster's boundaries and the annotation of its constituent genes. asm.orgnih.gov The core ted gene cluster is syntenic across these four organisms, with genes sharing at least 63% identity. nih.gov The cluster contains genes encoding the enzymatic machinery necessary for assembling the polyketide backbone, forming the characteristic tetronate ring, and performing various tailoring reactions. nih.gov Key annotated genes include those for polyketide synthases, regulatory proteins, and enzymes for post-PKS modifications.

The backbone of this compound is assembled by a Type I polyketide synthase (PKS) system. nih.gov The ted gene cluster encodes four large, multifunctional PKS enzymes, designated TedS1, TedS2, TedS3, and TedS4. nih.gov Together, these four enzymes comprise the seven modules predicted to be necessary for the synthesis of the polyketide chain that ultimately forms the core structure of these antibiotics. nih.gov Each module is responsible for one cycle of chain elongation, incorporating a specific extender unit and performing reductive modifications. The specific functions of each PKS module, including the acyltransferase (AT) domain's substrate specificity and the reductive domains (ketoreductase, dehydratase, enoylreductase), dictate the final structure of the polyketide backbone before it is released and further modified.

| PKS Component | Number of Modules | Predicted Role |

| TedS1 | Multiple | Initiation and initial elongation of the polyketide chain |

| TedS2 | Multiple | Continued elongation and modification of the polyketide chain |

| TedS3 | Multiple | Further elongation and modification of the polyketide chain |

| TedS4 | Multiple | Final elongation steps and termination of polyketide synthesis |

Enzymatic Mechanisms and Pathway Intermediates

The biosynthesis of this compound is a multi-step process involving precise enzymatic control. After the assembly of the linear polyketide chain by the TedS1-S4 PKS assembly line, a series of post-PKS modifications occur to yield the final complex structure.

A key feature of the tetrodecamycin structure is the tetronate ring. asm.org The formation of this five-membered lactone is predicted to involve at least five dedicated enzymes encoded within the ted cluster. nih.gov The biosynthetic pathway is also characterized by a unique polycyclic architecture. Recent studies have highlighted a two-enzyme cascade that directs this assembly. nih.gov This cascade involves a cytochrome P450 enzyme, which plays a crucial role in forming the rare ether linkage that bridges the dialkyldecalin core to the tetronate moiety. nih.gov Furthermore, another key enzymatic step is a proposed Diels-Alder reaction catalyzed by the enzyme TedJ, which is homologous to previously identified Diels-Alderases. nih.gov This enzyme is believed to catalyze a [4+2] cycloaddition to selectively form the characteristic trans-decalin moiety of the molecule. nih.gov The reduction of an exocyclic methylene (B1212753) group on the tetrodecamycin molecule is the final step that yields this compound. researchgate.net

Regulation of Biosynthesis and Pathway Engineering

Transcriptional Regulation of ted Gene Expression

The production of this compound is orchestrated by the ted biosynthetic gene cluster. nih.govasm.org The expression of the structural genes within this cluster is under tight transcriptional control, a common regulatory feature in the biosynthesis of secondary metabolites in Streptomyces. researchgate.net The key to this regulation lies within the cluster itself, primarily involving a pathway-specific regulatory gene.

Research has identified a specific gene, tedR, within the cluster that encodes a putative Streptomyces antibiotic regulatory protein (SARP). nih.gov SARPs are a well-characterized family of transcriptional activators that directly bind to promoter regions of biosynthetic genes to initiate or enhance their transcription. The tedR gene product is therefore proposed to function as the primary activator for the expression of the other ted genes required for the assembly of the this compound molecule. nih.gov

The function of TedR as a positive regulator has been demonstrated through genetic manipulation. When tedR was cloned into an expression vector and placed under the control of a strong, constitutive promoter (ermEp*), its overexpression led to changes in the production of tetrodecamycin-family molecules, confirming its role in activating the biosynthetic pathway. nih.gov This type of pathway-specific regulation ensures that the complex machinery of antibiotic production is activated in a coordinated manner.

Table 1: Key Genes in the ted Cluster and Their Proposed Roles

| Gene | Proposed Function | Role in Biosynthesis |

|---|---|---|

| tedS1-S4 | Type I Polyketide Synthases (PKS) | Assemble the polyketide backbone of the molecule. nih.gov |

| tedJ | FAD-dependent Diels-Alderase | Catalyzes a crucial [4+2] cycloaddition to form the trans-decalin core. nih.gov |

| tedF1 | Unknown | Genetic disruption affects the production profile of tetrodecamycin-related molecules. nih.gov |

| tedR | SARP-family Transcriptional Regulator | Acts as a positive regulator (activator) of the entire ted gene cluster. nih.gov |

Biotechnological Approaches for Modulating this compound Production in Microbial Systems

Several biotechnological strategies can be employed to manipulate the ted biosynthetic pathway in microbial systems, with the goals of improving production titers, generating novel derivatives, or understanding the biosynthetic process. These approaches primarily focus on genetic engineering of the producer strain, often a species of Streptomyces. nih.govnih.gov

One of the most direct methods is the overexpression of pathway-specific activators . As demonstrated with the ted cluster, placing the positive regulatory gene, tedR, under the control of a strong constitutive promoter can significantly enhance the transcription of the entire biosynthetic gene cluster. nih.gov This strategy effectively removes the native, often complex, regulation of the activator and forces the continuous expression of the biosynthetic machinery, leading to increased yields of this compound and related compounds.

Genetic manipulation of the biosynthetic cluster itself offers further possibilities. Targeted gene disruptions, such as the inactivation of the tedF1 gene, have been shown to alter the metabolic profile of the producing strain, sometimes leading to the accumulation of biosynthetic intermediates or the production of novel analogs. nih.gov This approach is invaluable for both generating new chemical entities and for elucidating the function of specific enzymes within the pathway. nih.govresearchgate.net Furthermore, the entire biosynthetic gene cluster can be expressed heterologously in a different microbial host that may be better suited for industrial-scale fermentation processes. nih.gov

| Heterologous Expression | Transferring the entire ted gene cluster to a suitable industrial host. nih.gov | Production organism | Improved fermentation characteristics, potentially higher yields, and simplified downstream processing. |

Mechanistic Insights into Dihydrotetrodecamycin S Biological Activity at the Molecular and Cellular Level

Investigation of Molecular Mechanism of Action

The prevailing hypothesis for the mechanism of action of bioactive tetrodecamycins centers on their ability to covalently modify their biological targets. nih.govasm.org While the precise molecular target remains to be identified, analysis of the compound's structure provides a clear rationale for this proposed mechanism and explains the observed inactivity of dihydrotetrodecamycin. researchgate.net

The primary active compound in this family, tetrodecamycin (B1248431), demonstrates activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and the fish pathogen Pasteurella piscicida (now known as Photobacterium damselae subsp. piscicida). nih.gov This suggests that its molecular targets are likely components of the cell wall, cell membrane, or essential intracellular pathways within these bacteria. plos.orgnih.gov Given that this compound is largely inactive, it is inferred that it fails to effectively interact with these same bacterial components or pathways due to key structural differences. rsc.org

The proposed mechanism for the bioactive members of the tetrodecamycin family involves covalent binding to their molecular target through a Michael addition reaction. researchgate.netresearchgate.net This type of reaction occurs when a nucleophile attacks an α,β-unsaturated carbonyl compound, known as a Michael acceptor. nih.govfrontiersin.org In tetrodecamycin, the conjugated system that includes the tetronate ring and an exocyclic methylene (B1212753) group creates a reactive Michael acceptor system. researchgate.netresearchgate.net This feature is believed to enable the molecule to form a stable, covalent bond with a nucleophilic residue, such as a cysteine on a target protein, thereby inactivating it. nih.govresearchgate.net

In the structure of tetrodecamycin, the presence of electronegative carbonyl groups at positions C-1 and C-6 pulls electron density away from the conjugated system. researchgate.netresearchgate.net This polarization makes the exocyclic methylene carbon at position C-5 highly electrophilic (electron-deficient). researchgate.net This electrophilic site is susceptible to nucleophilic addition by an electron-rich group (the nucleophile) from a biological target molecule. researchgate.net The resulting reaction forms a covalent adduct, which is a common mechanism for the irreversible inhibition of enzymes. nih.gov this compound lacks this critical electrophilic site, preventing such a reaction from occurring. rsc.orgresearchgate.net

The defining structural feature responsible for the dramatically lower biological activity of this compound is the absence of the exocyclic methylene group at the C-5 position of the tetronate-derived ring. rsc.orgresearchgate.net This double bond is essential for creating the reactive Michael acceptor system found in tetrodecamycin. researchgate.net In this compound, this position is saturated, meaning it is a single bond (C-H) rather than a double bond (C=CH₂). researchgate.net This seemingly minor structural modification completely removes the key electrophilic site necessary for the proposed covalent binding mechanism. researchgate.net Consequently, this compound is rendered "ineffective" rsc.org or "virtually inactive" thieme-connect.com as it cannot form the covalent bond with its target that is believed to be responsible for the antibiotic effect. This structure-activity relationship highlights that the exocyclic methylene group is crucial for the bioactivity of this class of compounds. rsc.org

Cellular-Level Studies (excluding clinical applications)

In vitro studies comparing this compound with its analogs have been fundamental in establishing its relative lack of bioactivity and confirming the importance of its chemical structure.

This compound was co-isolated with tetrodecamycin from the fermentation broth of Streptomyces nashvillensis MJ885-mF8. nih.gov In initial screenings, tetrodecamycin showed significant antimicrobial activity against a range of Gram-positive bacteria and strains of P. piscicida. nih.gov In stark contrast, this compound was characterized as being only "weakly active" in the same assays. nih.gov Other studies have described it as being altogether ineffective. rsc.org This difference in biological response in laboratory model systems provides direct evidence for the structure-activity relationships discussed previously.

The table below summarizes the Minimum Inhibitory Concentrations (MICs) for the active compound, tetrodecamycin, against various bacterial strains, illustrating the potency that this compound lacks.

| Test Organism | Strain | MIC of Tetrodecamycin (µg/mL) nih.gov | Reported Activity of this compound |

|---|---|---|---|

| Staphylococcus aureus | 209P | 6.25 | Weakly active or ineffective rsc.orgnih.gov |

| Staphylococcus aureus (MRSA) | No. 1 | 6.25 | |

| Bacillus subtilis | PCI 219 | 12.5 | |

| Micrococcus luteus | PCI 1001 | 6.25 | |

| Photobacterium damselae subsp. piscicida | Y-30 | 1.56 | |

| Photobacterium damselae subsp. piscicida | G-3608 | 3.13 |

Exploration of Synergistic Interactions with Other Molecules at a Cellular Level

A thorough review of existing scientific literature indicates a significant gap in the investigation of synergistic interactions between this compound and other molecules at the cellular level. Despite extensive database searches for combination studies, synergistic activities, or the potentiation of other compounds by this compound, no specific data on this topic has been identified.

Scientific literature primarily characterizes this compound as a weakly active or inactive analog of the antibiotic Tetrodecamycin. The critical structural distinction—the absence of an exo-methylene group in this compound—is believed to be the reason for its diminished antibacterial properties when compared to Tetrodecamycin. This lack of pronounced standalone bioactivity may have limited the scientific inquiry into its potential synergistic effects.

While the co-culture of Streptomyces sp. CS081a with Streptomyces erythraea has been observed to result in the overproduction of this compound, this finding pertains to its biosynthesis rather than a synergistic action against a biological target. nih.gov

Therefore, there is currently no available data to populate a detailed summary of its synergistic interactions. Future research would be necessary to determine if this compound can enhance or be enhanced by other bioactive molecules.

Data on Synergistic Interactions of this compound

| Interacting Molecule | Target Organism/Cell Line | Observed Effect | Research Findings |

| No data available | No data available | No data available | No published studies on synergistic interactions were identified through comprehensive literature searches. |

Chemical Synthesis and Analog Development for Research Purposes

Total Synthesis Strategies for Dihydrotetrodecamycin and Related Scaffolds

The total synthesis of complex natural products like this compound is a significant challenge that drives innovation in organic chemistry. Strategies often focus on efficiently constructing the core polycyclic skeleton, which is shared with its close analog, tetrodecamycin (B1248431).

Retrosynthetic analysis is a method used to design a synthesis by working backward from the target molecule to simpler, commercially available starting materials. airitilibrary.comyoutube.comslideshare.net This process involves a series of "disconnections," which are the reverse of known chemical reactions. youtube.com For the tetrodecamycin family, a common retrosynthetic strategy involves disconnecting the molecule into two key fragments: a decalin derivative and a tetronic acid derivative. researchgate.net This approach simplifies the complex tetracyclic structure into more manageable synthetic targets. researchgate.netthieme-connect.com

The primary strategic disconnections for the this compound scaffold are:

C-C bond disconnection: The bond linking the decalin system to the seven-membered ring containing the tetronate moiety is a logical point for disconnection. This simplifies the target into two complex but distinct building blocks.

Ring-forming disconnections: The seven-membered ether-bridged ring and the trans-decalin system are further broken down into simpler acyclic or monocyclic precursors. The trans-decalin is often envisioned as the product of an intramolecular Diels-Alder reaction. researchgate.net

This analysis allows chemists to plan a convergent synthesis, where the two main fragments are prepared separately and then joined together in the later stages of the synthesis.

Achieving the correct stereochemistry is a critical challenge in the synthesis of this compound, which contains multiple stereocenters. The control of stereochemistry is essential as different stereoisomers can have vastly different biological activities. nih.gov Chemists employ various stereoselective reactions and chiral auxiliaries to ensure the desired three-dimensional arrangement. numberanalytics.com

Key transformations in the synthesis of the this compound scaffold include:

Asymmetric Intramolecular Diels-Alder (IMDA) Reaction: This powerful reaction is frequently used to construct the C6–C18 trans-decalin portion of the molecule. researchgate.netresearchgate.net By carefully designing the precursor, this pericyclic reaction can set multiple stereocenters in a single, highly controlled step.

Acid-Catalyzed Cyclization: The formation of the novel tricyclic ring skeleton, including the seven-membered ring, has been achieved through the acid-catalyzed cyclization of a precursor containing a γ-hydroxyacyl tetronate. researchgate.net

Stereoselective Reductions: The reduction of ketone functionalities to alcohols must be performed with high stereocontrol. The use of specific reagents can favor attack from the less sterically hindered face of a carbonyl group, leading to the desired diastereoisomer. scribd.com For instance, in the synthesis of (-)-Tetrodecamycin, a stereoselective SmI2-mediated pinacol (B44631) cyclization was a key step. researchgate.net

Substrate-Directed Control: In many cases, the existing stereocenters in a molecule can direct the stereochemical outcome of subsequent reactions. scribd.com For example, the cyclic nature of an intermediate can block one face of a reactive site, forcing an incoming reagent to approach from the opposite, less hindered side. scribd.com

| Transformation | Purpose | Key Feature |

| Intramolecular Diels-Alder | Construction of the trans-decalin core | High stereocontrol in forming multiple centers researchgate.netresearchgate.net |

| Acid-Catalyzed Cyclization | Formation of the tricyclic ring system | Efficient creation of the ether-bridged core researchgate.net |

| Stereoselective Reduction | Setting stereochemistry of hydroxyl groups | Control over diastereomeric product formation scribd.com |

Modern synthetic chemistry offers powerful tools for building complex molecules more efficiently. The functionalization of otherwise inert carbon-hydrogen (C–H) bonds is a particularly attractive strategy for streamlining synthetic routes. libretexts.orgresearchgate.net

In the context of the this compound family, C–H activation plays a crucial role in its biosynthesis. Research has revealed that a cytochrome P450 enzyme, TedH, is responsible for both the formation of the ether bridge and the regioselective and stereoselective hydroxylation at the C-13 position. acs.org This enzymatic process is a form of biological C–H activation, providing inspiration for laboratory syntheses. While direct application of synthetic C–H activation to the total synthesis of this compound is an area of ongoing research, its potential to simplify the construction of polycyclic ethers is significant. nih.gov

Other modern methodologies applicable to this synthetic challenge include:

Tandem Reactions: These processes, where multiple bond-forming events occur in a single operation, offer remarkable efficiency in building molecular complexity. researchgate.net A tandem carbonylative Stille cross-coupling and Diels-Alder reaction has been used to forge a key C-C bond and construct the trans-decalin system in a related polyketide synthesis. researchgate.net

Photoredox Catalysis: The combination of metal catalysis with visible-light photocatalysis has emerged as a powerful method for forging complex bonds under mild conditions, including C-H functionalization. beilstein-journals.org

Design and Preparation of this compound Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry. oncodesign-services.com They involve synthesizing a series of analogs where specific parts of a lead molecule are systematically modified and then testing the biological activity of each analog. oncodesign-services.comufl.edu This process helps to identify the pharmacophore—the key structural features responsible for the molecule's biological action. oncodesign-services.com Although this compound itself is weakly active compared to tetrodecamycin, studying its analogs can still provide valuable insights into the structural requirements for interaction with biological targets. researchgate.net

The tetronate ring is a defining feature of a large family of bioactive natural products. researchgate.net This five-membered lactone ring can be modified at several positions, and these modifications can significantly impact biological activity. researchgate.net Synthetic strategies have been developed to allow for the regioselective introduction of substituents onto the tetronate ring. For example, a general method for placing substituents at the 3-position involves the use of 3-lithiated 4-alkoxy-2-triisopropylsilyloxyfurans as key intermediates. researchgate.net

By synthesizing this compound analogs with modified tetronate rings, researchers can investigate:

The importance of the enol-hydroxyl group for activity.

The effect of different substituents at the C3-position.

The impact of replacing the tetronate ring with other acidic heterocycles.

The functional groups on the this compound scaffold, such as hydroxyl groups, provide convenient handles for chemical modification. mesamalaria.org Creating derivatives by altering these groups allows chemists to systematically probe their role in binding to a biological target. rsc.org

For the related and more potent tetrodecamycin, SAR studies have shown that the exocyclic methylene (B1212753) group is crucial for its antibacterial activity, as the saturated analog, this compound, is largely inactive. rsc.org However, the activity of tetrodecamycin could be enhanced by acylating the C14-hydroxyl group, with large hydrophobic substituents proving particularly beneficial. rsc.org

Similar derivatization strategies could be applied to the this compound scaffold to explore SAR, even if the goal is not to produce a potent antibiotic but to understand the binding requirements of the molecular class. Key modifications could include:

Esterification/Etherification: The hydroxyl groups could be converted to esters or ethers with varying chain lengths and electronic properties to modulate hydrophobicity and hydrogen-bonding capacity.

Oxidation/Reduction: The hydroxyl groups could be oxidized to ketones, and vice versa, to investigate the importance of the hydrogen bond donating/accepting ability at that position.

These systematic modifications help to build a comprehensive picture of how the molecule interacts with its target on a molecular level, guiding the future design of novel therapeutic agents. ufl.edumesamalaria.org

Preparation of Partial Structures and Core Skeletons for Mechanistic Probing

The synthesis of the complex architecture of this compound and its parent compound, tetrodecamycin, has been a significant focus of chemical research. These efforts are not only aimed at total synthesis but also at the preparation of key partial structures and the core skeleton to investigate the mechanism of action and structure-activity relationships.

An efficient approach to the core structure of tetrodecamycin has been developed, which is also applicable to this compound. researchgate.netresearchgate.net This strategy focuses on the construction of the novel tricyclic ring skeleton. A key step in this synthesis is the acid-catalyzed cyclization of a tert-butyldimethylsilyl (TBDMS) protected methyl α-(γ-hydroxyacyl) tetronate. researchgate.netnih.gov This reaction leads to the formation of the characteristic tricyclic system. An alternative pathway to this crucial ring skeleton involves a fluoride (B91410) ion-induced desilylation-cyclization sequence. researchgate.net

Furthermore, synthetic studies have led to the preparation of various partial structures and analogs to evaluate their biological activities. For instance, in addition to the core skeleton, a diastereomer and other analogs have been synthesized. researchgate.netnih.gov These compounds have been instrumental in probing the structural requirements for the observed antimicrobial and cytotoxic activities. The synthesis of these partial structures provides valuable tools for mechanistic studies, allowing researchers to dissect the contribution of different parts of the molecule to its biological function. The development of a general method for the regioselective introduction of substituents at the 3-position of 5-unsubstituted 4-O-alkyl tetronates has been a key achievement in creating a library of analogs for such studies. researchgate.net

A recent study has shed light on the biosynthetic pathway of this compound, revealing a two-enzyme cascade responsible for its polycyclic assembly. acs.org The cytochrome P450 enzyme, TedH, was found to catalyze both the formation of the ether bridge and the regio- and stereoselective hydroxylation at C-13, which are critical steps in constructing the intricate polycyclic ring system. acs.org This understanding of the natural biosynthetic machinery can inspire and guide the chemical synthesis of the core skeleton and its variations for research purposes.

| Compound/Intermediate | Key Synthetic Step/Feature | Reference |

| Tricyclic core skeleton | Acid-catalyzed cyclization of a TBDMS protected methyl α-(γ-hydroxyacyl) tetronate | researchgate.netnih.gov |

| Tricyclic core skeleton | Fluoride ion induced desilylation-cyclization | researchgate.net |

| Substituted tetronates | Regioselective introduction of substituents at the 3-position | researchgate.net |

This compound and its Analogs as Chemical Probes for Biological Research

Chemical probes are small molecules designed to selectively interact with a specific protein target, thereby altering its function. rsc.org These tools are invaluable for elucidating the roles of proteins in complex biological systems and for validating new drug targets. rsc.org The development of chemical probes requires a deep understanding of structure-activity relationships and often involves the synthesis of analogs with modified properties. beilstein-journals.org

While this compound itself has been reported to be weakly active or inactive as an antimicrobial agent compared to tetrodecamycin, its structural framework serves as a valuable scaffold for the development of chemical probes. researchgate.netrsc.org The lack of potent bioactivity in the saturated form (dihydro-) suggests that the exocyclic methylene group on the tetronic acid-derived ring is crucial for the antibacterial activity of tetrodecamycin. rsc.org However, this does not preclude the use of this compound analogs as probes for other biological targets or processes.

Research into tetrodecamycin derivatives has shown that modifications, such as acylation at the C14-hydroxyl group, can lead to analogs with potent activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). rsc.org This highlights the potential to develop this compound-based analogs as chemical probes by introducing specific functional groups that can act as reporters (e.g., fluorescent tags) or reactive moieties for target identification. naturalproducts.net

Comparative Biochemistry and Chemogenomics of Tetronate Natural Products

Dihydrotetrodecamycin's Position within Natural Product Classification Systems

This compound is classified within the broad family of tetronate natural products, which are characterized by the presence of a tetronic acid moiety, a five-membered lactone ring. researchgate.netresearchgate.net This family exhibits vast structural and functional diversity. nih.gov Based on their structural characteristics, tetronates are generally categorized into three main subfamilies: linear tetronates, spirotetronates, and miscellaneous tetronates. researchgate.net

This compound, along with its parent compound tetrodecamycin (B1248431), falls into the category of miscellaneous tetronates . researchgate.net This classification is due to its unique and highly cyclized structure which does not fit the definitions of linear or spirotetronate compounds. researchgate.net The miscellaneous subfamily serves as a classification for tetronate-containing molecules with unusual structural features that set them apart from the more common linear and spirocyclic members.

Table 1: Classification of Selected Tetronate Natural Products

| Subfamily | Defining Structural Feature | Example Compounds |

| Linear Tetronates | Lack of macrocyclization of the carbon backbone attached to the tetronic acid. rsc.org | Agglomerin A, Acaterin, Tetronomycin researchgate.net |

| Spirotetronates | A spirocyclic junction formed via a Diels-Alder-like reaction, creating a complex polycyclic system. researchgate.net | Maklamicin, Chlorothricin, Abyssomicin C researchgate.net |

| Miscellaneous Tetronates | Unique or highly cyclized structures that do not conform to the linear or spirotetronate classifications. | This compound, Tetrodecamycin, Picrodendrin B researchgate.netnih.gov |

Comparative Biosynthetic Pathways among Different Tetronate Subfamilies

The biosynthesis of tetronate natural products follows a conserved core strategy with divergent pathways leading to the various subfamilies. researchgate.net The formation of the characteristic tetronic acid ring is a key common step, which typically involves the incorporation of a glycerol-derived three-carbon unit. researchgate.net

This compound and the Tetrodecamycin Subfamily: The biosynthesis of this compound is governed by the "ted" biosynthetic gene cluster (BGC). researchgate.net This pathway begins with the assembly of a polyketide backbone by polyketide synthases (PKSs). A crucial step is the formation of the tetronate ring, which is then incorporated into the growing polyketide chain. Subsequent enzymatic modifications, including cyclizations and redox reactions, lead to the final structure of tetrodecamycin and its derivatives like this compound.

Linear Tetronates: The biosynthesis of linear tetronates also starts with a polyketide chain. The tetronic acid moiety is formed and attached, but unlike more complex tetronates, the polyketide chain does not undergo extensive macrocyclization, resulting in a more linear final structure. rsc.org

Spirotetronates: The biosynthesis of spirotetronates represents a significant divergence. While it also involves a polyketide backbone and the formation of a tetronate ring, the defining step is an intramolecular Diels-Alder-like reaction. researchgate.netrsc.org This cycloaddition reaction is catalyzed by specific enzymes and results in the characteristic spirocyclic core of these molecules. rsc.org This key reaction is absent in the biosynthetic pathways of linear and miscellaneous tetronates like this compound.

Table 2: Key Biosynthetic Features of Tetronate Subfamilies

| Feature | This compound (Miscellaneous) | Linear Tetronates | Spirotetronates |

| Precursors | Polyketide chain, Glycerol-derived unit | Polyketide chain, Glycerol-derived unit | Polyketide chain, Glycerol-derived unit |

| Key Enzymes | Polyketide Synthases (PKSs) | Polyketide Synthases (PKSs) | Polyketide Synthases (PKSs), Diels-Alderase-like enzymes |

| Defining Reaction | Specific cyclizations | Limited cyclization | Intramolecular Diels-Alder reaction researchgate.netrsc.org |

| Resulting Structure | Highly cyclized, non-spirocyclic | Linear or with small rings | Polycyclic with a spiro-junction |

Divergence and Convergence in Structural Features and Molecular Mechanisms across Tetronates

The structural diversity within the tetronate family is vast, leading to a wide range of biological activities and molecular mechanisms. nih.gov

Structural Divergence:

Linear Tetronates: These compounds, such as tetronomycin, possess a relatively simple, extended polyketide chain attached to the tetronate ring. rsc.org

Spirotetronates: This is the largest and most structurally complex subfamily. They are further classified by the size of their central ring system into small, medium, and large spirotetronates. researchgate.net This structural complexity arises from the enzyme-catalyzed intramolecular [4+2]-cycloaddition. rsc.org

Miscellaneous Tetronates: this compound exemplifies this group with its compact, highly bridged structure that is distinct from the other subfamilies.

Convergence and Divergence in Molecular Mechanisms: The diverse structures of tetronates lead to a variety of biological activities, including antibacterial, antitumor, and antiviral properties. researchgate.net This suggests that while they all belong to the same broad class of natural products, their molecular mechanisms of action have diverged significantly.

For instance, the potent antibacterial activity of many tetronates is a point of convergence in their function. nih.gov However, the specific cellular targets and mechanisms can differ. The abyssomicins, a family of spirotetronates, are known for their antibacterial activity. rsc.org Similarly, this compound and its parent compound exhibit antimicrobial properties. dntb.gov.ua The precise molecular targets of the tetrodecamycins are still under investigation, but it is suggested they may act through covalent modification of their targets. researchgate.net This potential mechanism may differ from that of other tetronate antibiotics.

Chemogenomic Approaches to Identify Novel Tetronate-Related Compounds and Their Biological Activities

Chemogenomics combines chemical and genomic information to identify novel bioactive compounds and their targets. researchgate.netnih.gov This approach has become a powerful tool in natural product discovery, including the search for new tetronates. nih.gov

Genome Mining for Biosynthetic Gene Clusters: A primary strategy in chemogenomics is genome mining. nih.gov By sequencing the genomes of microorganisms, particularly from prolific producers of natural products like Actinobacteria, researchers can search for biosynthetic gene clusters (BGCs) that encode the enzymes required to produce specific classes of compounds. rsc.orgfrontiersin.org For tetronates, scientists can search for genes homologous to known PKSs and enzymes involved in tetronic acid formation.

The identification of the "ted" BGC for tetrodecamycin biosynthesis is a prime example. This discovery allows researchers to use the "ted" cluster as a query to mine other microbial genomes for related BGCs, potentially leading to the discovery of novel tetrodecamycin analogs or entirely new tetronate structures. researchgate.net

Integrating Genomics and Metabolomics: Modern chemogenomic workflows often integrate genome mining with advanced analytical techniques like mass spectrometry-based molecular networking. frontiersin.org This allows for the direct correlation of identified BGCs with the small molecules produced by the organism. This integrated approach can accelerate the discovery and characterization of novel tetronates and provide initial insights into their biological activities through various screening assays. The discovery of new tetronates through heterologous expression of a cryptic biosynthetic pathway is a testament to the power of these methods. nih.gov

Advanced Research Methodologies and Techniques Employed in Dihydrotetrodecamycin Studies

'Omics' Technologies in Biosynthesis Research

The advent of 'omics' technologies has revolutionized the study of natural product biosynthesis. nih.gov These high-throughput approaches allow for a global analysis of the molecular components and processes within a biological system, providing a holistic view of the intricate networks that govern the production of secondary metabolites like dihydrotetrodecamycin. nih.govfrontlinegenomics.com By integrating data from genomics, transcriptomics, and proteomics, researchers can identify biosynthetic gene clusters, understand their regulation, and characterize the enzymes involved. wur.nlmaxapress.com

Transcriptomics, the study of the complete set of RNA transcripts in a cell, is a powerful tool for understanding gene expression patterns related to this compound biosynthesis. plos.org By comparing the transcriptomes of high-producing strains with those of low-producing or non-producing mutants, researchers can identify genes that are upregulated during active biosynthesis. plos.orgdnasense.com This approach is crucial for pinpointing the specific genes within a biosynthetic cluster that are actively transcribed and likely play a role in the production of the compound.

Techniques such as RNA-sequencing (RNA-Seq) provide a comprehensive and quantitative view of the transcriptome. evotec.com In the context of this compound, RNA-Seq can be used to analyze the expression levels of the polyketide synthase (PKS) genes, tailoring enzymes, and regulatory genes within the ted gene cluster under different growth conditions or at various time points during fermentation. plos.orgnih.gov This allows for the identification of key regulatory elements and the optimal conditions for maximizing this compound yield. Furthermore, dual RNA-Seq can be employed to study the interaction between the producing organism, such as Streptomyces, and other organisms, revealing how gene expression changes in response to environmental cues. plos.org

Proteomics focuses on the large-scale study of proteins, their structures, and their functions. wikipedia.org In the study of this compound biosynthesis, proteomics is instrumental in identifying and characterizing the enzymes encoded by the biosynthetic gene cluster. mdpi.com By analyzing the entire protein complement (the proteome) of the producing organism, scientists can confirm the translation of the genes identified through genomic and transcriptomic analyses and gain insights into their post-translational modifications and abundance. wikipedia.orgbrieflands.com

A common proteomics workflow involves separating proteins from a cell lysate, often using techniques like two-dimensional gel electrophoresis (2-DE), followed by mass spectrometry (MS) to identify the proteins. mdpi.com In the context of this compound, this can be used to detect the presence of the PKS enzymes, cyclases, and other tailoring enzymes. nih.gov Chemical proteomics, a sub-discipline of proteomics, can be used to identify the interactions between small molecules and proteins, which can help in elucidating the mechanism of action of drugs and identifying novel enzyme targets. brieflands.com Furthermore, quantitative proteomics techniques can be used to compare the protein expression levels between different strains or culture conditions, providing another layer of information on the regulation of the biosynthetic pathway. nih.gov

| Technology | Application in this compound Research | Key Insights Gained |

| Transcriptomics (RNA-Seq) | Analysis of gene expression in Streptomyces species. | Identification of active genes in the ted cluster, understanding of regulatory networks. |

| Proteomics (MS-based) | Identification and characterization of biosynthetic enzymes. | Confirmation of enzyme production, information on protein abundance and modifications. |

In Vitro Enzymatic Assays for Biochemical Pathway Elucidation

While 'omics' technologies provide a broad overview of the biosynthetic potential, in vitro enzymatic assays are crucial for dissecting the specific biochemical reactions and elucidating the step-by-step construction of the this compound molecule. databiotech.co.il These assays involve purifying the enzymes of interest and studying their activity in a controlled laboratory setting. acs.orgnih.gov

A powerful approach to understanding a biosynthetic pathway is to reconstitute its individual steps, or even the entire pathway, in vitro. nih.gov This involves expressing and purifying the necessary enzymes and providing them with the appropriate substrates to observe the formation of the expected intermediates and final products. biorxiv.org For this compound, researchers have successfully reconstituted key steps in its biosynthesis. acs.org For example, the activity of the cytochrome P450 enzyme, TedH, which is responsible for the critical ether bridge formation and hydroxylation steps, has been confirmed through in vitro assays. acs.org Similarly, the function of other enzymes in the pathway, such as the Diels-Alderase TedJ, has been biochemically validated. acs.org

The successful reconstitution of these biosynthetic steps provides definitive evidence for the function of individual enzymes and helps to piece together the complex puzzle of this compound assembly. nih.gov

Enzyme kinetics studies are performed to understand the catalytic mechanism, efficiency, and substrate specificity of the enzymes in the this compound pathway. nanosyn.comlsuhsc.edu By measuring the rate of the reaction under varying substrate concentrations, researchers can determine key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). researchgate.net This information is vital for understanding how efficiently each enzyme functions and for identifying potential bottlenecks in the biosynthetic pathway. nih.gov

For instance, kinetic analysis of the enzymes involved in the formation of the tetronate ring or the decalin core can reveal important details about their catalytic mechanisms. nih.govresearchgate.net These studies can also shed light on the order of substrate binding and product release, providing a deeper understanding of the enzyme's mode of action. lsuhsc.edu Such detailed mechanistic knowledge is invaluable for efforts to engineer the pathway for improved production or the generation of novel analogs.

| Assay Type | Purpose | Example in this compound Research |

| In Vitro Reconstitution | To confirm the function of individual enzymes and validate proposed biosynthetic steps. | Reconstitution of the activity of the P450 enzyme TedH and the Diels-Alderase TedJ. acs.org |

| Enzyme Kinetics | To determine the catalytic efficiency and mechanism of key enzymes. | Studying the kinetic parameters of enzymes to understand pathway flux and identify rate-limiting steps. nanosyn.comresearchgate.net |

Advanced Genetic Engineering Techniques for Microbial Hosts

The genetic manipulation of the microbial hosts that produce this compound, primarily Streptomyces species, is essential for both fundamental research and industrial applications. nih.gov Advances in genetic engineering have provided a powerful toolkit for manipulating these organisms to increase production titers, generate novel derivatives, and elucidate gene function. lumenlearning.com

Modern genetic engineering techniques, such as CRISPR-Cas9-based genome editing, have revolutionized the ability to make precise genetic modifications in Streptomyces. nih.govmdpi.com These tools allow for the targeted deletion of genes, the insertion of new genes, and the modification of regulatory elements with high efficiency and specificity. For example, gene knockout studies have been instrumental in confirming the involvement of the ted gene cluster in this compound biosynthesis. nih.govacs.org By systematically deleting genes within the cluster and analyzing the resulting metabolic profiles, researchers can assign functions to individual genes. nih.gov

Furthermore, genetic engineering can be used to optimize the host's metabolism for enhanced production of this compound. This can involve overexpressing key biosynthetic genes, deleting genes for competing pathways, or modifying global regulatory networks to channel more metabolic flux towards the desired product. nih.gov These strategies are critical for developing economically viable fermentation processes for the large-scale production of this compound and its analogs. nih.gov

Cutting-Edge Analytical and Spectroscopic Methods

The identification and structural characterization of this compound and its related metabolites from complex biological mixtures require highly sensitive and powerful analytical techniques.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for analyzing the metabolome of microbial cultures. lcms.cz It combines the powerful separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry. iitb.ac.in

In the context of this compound research, LC-MS is used to:

Separate Complex Mixtures: Ultra-High Performance Liquid Chromatography (UHPLC) can separate this compound from other antibiotics, precursors, and endogenous metabolites present in the fermentation broth. nih.gov Different column chemistries, such as reversed-phase (for non-polar compounds) or HILIC (for polar compounds), can be employed for broad metabolite coverage. thermofisher.com

Detect and Identify Compounds: High-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap provide highly accurate mass measurements (often with less than 1 ppm error). lcms.cziitb.ac.in This accuracy allows for the confident determination of the elemental formula of a detected compound.

Profile Metabolites: By comparing the LC-MS profiles of wild-type and genetically engineered strains, researchers can identify new analogs or accumulated intermediates, providing insights into gene function. nih.gov

Fragment for Structural Clues: Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion of the compound of interest. The resulting fragmentation pattern provides structural information that can be used to identify the molecule by comparing it to spectral libraries or through de novo interpretation. thermofisher.com

| LC-MS Component | Function in this compound Analysis |

| Liquid Chromatography (LC) | Separates this compound from other compounds in the microbial extract based on physicochemical properties. |

| Ionization Source (e.g., ESI) | Converts the separated molecules into gas-phase ions with minimal fragmentation. |

| Mass Analyzer (e.g., Orbitrap, TOF) | Measures the mass-to-charge ratio (m/z) of the ions with very high accuracy, enabling elemental formula calculation. |

| Tandem MS (MS/MS) | Fragments the this compound ion to generate a characteristic pattern used for structural confirmation and identification. |

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the complete three-dimensional structure of organic molecules like this compound. While 1D NMR (¹H and ¹³C) provides initial information, complex structures require advanced 2D NMR experiments to piece together the molecular framework. numberanalytics.comresearchgate.net

The structural elucidation process involves several key steps:

Acquisition of NMR Data: A suite of 1D and 2D NMR spectra is acquired. numberanalytics.com

Spectral Interpretation: Correlations between different nuclei are used to establish the connectivity of the molecule. numberanalytics.com

Common 2D NMR techniques used in this process include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds, helping to trace out spin systems within the molecule. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms they are directly attached to, providing a clear map of ¹H-¹³C one-bond connections. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different spin systems and functional groups to build the complete carbon skeleton. numberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which protons are close to each other in space, which is essential for determining the relative stereochemistry of the molecule. numberanalytics.com

These techniques were critical in the structural reassignment of the closely related compound tetronomycin and are equally vital for the definitive characterization of this compound. acs.org

| NMR Technique | Information Provided for Structural Elucidation |

| ¹H NMR | Provides information on the number and chemical environment of protons. |

| ¹³C NMR | Provides information on the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃). |

| COSY | Reveals proton-proton (¹H-¹H) coupling networks, establishing connectivity within fragments. numberanalytics.com |

| HSQC | Correlates protons to their directly attached carbons (¹H-¹³C one-bond correlations). numberanalytics.com |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons, connecting the fragments. numberanalytics.com |

| NOESY | Indicates spatial proximity between protons, helping to define the 3D shape and stereochemistry. numberanalytics.com |

X-ray crystallography is a powerful technique that can determine the precise three-dimensional atomic structure of a protein. biologiachile.cl By crystallizing an enzyme from a biosynthetic pathway, researchers can gain unparalleled insights into its mechanism of action. numberanalytics.com

To understand how an enzyme works, it is often crystallized in a complex with its natural substrate, a substrate analog, or an inhibitor. This approach allows researchers to:

Capture Snapshots of Catalysis: An enzyme-substrate or enzyme-inhibitor complex provides a static picture of the enzyme in a catalytically relevant state. numberanalytics.com

Identify Key Active Site Residues: The crystal structure reveals which amino acid residues in the enzyme's active site are responsible for binding the substrate and performing the chemical reaction. numberanalytics.comnih.gov

Elucidate the Catalytic Mechanism: The spatial arrangement of the substrate relative to the catalytic residues can confirm or suggest a specific chemical mechanism. For example, the structure of a thioesterase with a bound inhibitor can show how the enzyme polarizes the substrate's carbonyl group to make it more susceptible to nucleophilic attack. nih.gov

While specific X-ray crystal structures for enzymes within the this compound biosynthetic pathway are not prominently available, this methodology remains a gold standard in the study of natural product biosynthesis. biologiachile.cl Studies on enzymes from other polyketide pathways have successfully used this technique to reveal the structural basis for substrate binding and catalysis, providing a roadmap for how such investigations could illuminate the biosynthesis of this compound. nih.gov

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。